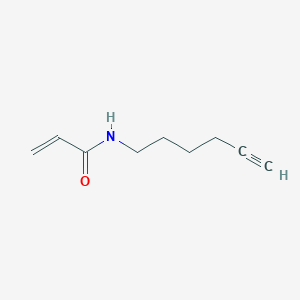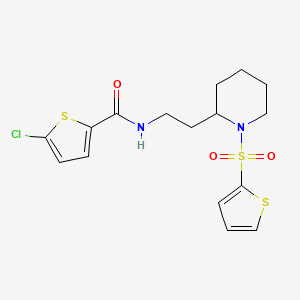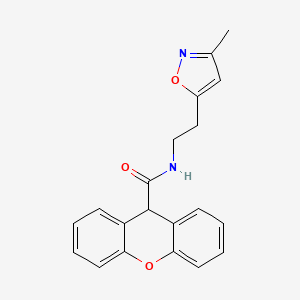![molecular formula C15H24N2O5 B2537684 O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 2225141-75-1](/img/structure/B2537684.png)
O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as described in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound provides a convenient entry point to novel compounds and can be further derivatized selectively on the azetidine and cyclobutane rings. Similarly, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, involves intramolecular cyclization starting from commercially available aminopropanol . These methods could potentially be adapted for the synthesis of "O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate."
Molecular Structure Analysis
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The presence of diastereomers in a 1:1 ratio in the crystal structure suggests that the compound of interest may also exhibit diastereomerism due to its spirocyclic nature.
Chemical Reactions Analysis
The reactivity of spirocyclic compounds is highlighted in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, which proceeds with the formation of isomeric condensation products . This indicates that "this compound" may also undergo similar reactions with nucleophiles due to the presence of an active methylene group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, related compounds exhibit properties such as solubility differences that allow for separation of isomers , and crystallographic properties such as belonging to the monoclinic space group with specific cell dimensions . These properties are crucial for understanding the behavior and potential applications of the compound in various environments.
Scientific Research Applications
Microbial Degradation and Environmental Fate
Research has focused on the microbial degradation and environmental fate of related oxygenates used as gasoline additives, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), highlighting their mobility in aquifers and resistance to biodegradation. Significant advances in the microbiology of the degradation of these compounds have been made, offering insights into the biological treatment possibilities for water contaminated with such oxygenates (Fayolle, Vandecasteele, & Monot, 2001).
Supramolecular Arrangements
Studies on cyclohexane-5-spirohydantoin derivatives, including compounds structurally similar to O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate, reveal their potential in forming supramolecular arrangements. These arrangements are determined by the substituents on the cyclohexane ring, influencing the crystal structure and highlighting the role of molecular structure in supramolecular chemistry (Graus et al., 2010).
Conformational Analysis
Research into spirolactams as conformationally restricted pseudopeptides describes the synthesis and conformational analysis of related compounds. This research provides insights into the use of these compounds as constrained surrogates in peptide synthesis, emphasizing their potential in mimicking natural peptide structures for therapeutic applications (Fernandez et al., 2002).
Synthesis Methodologies
Advancements in the synthesis of related spirocyclic and azaspiro compounds demonstrate the versatility of these chemical frameworks in organic synthesis. These methodologies offer routes to novel compounds that can access chemical spaces complementary to traditional structures, such as piperidine ring systems, which are prevalent in pharmacologically active molecules (Meyers et al., 2009).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-5-21-12(19)10-7-16-11(18)6-15(10)8-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRNMKMYKGCXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)CC12CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2537606.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2537610.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2537611.png)
![cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione](/img/structure/B2537612.png)

![N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine](/img/structure/B2537616.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)


![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)
![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)